Sodium cyanoborohydride
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Overview
Description
Sodium cyanoborohydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used in organic synthesis for chemical reduction, including the reduction of imines and carbonyls. This compound is known for being a milder reductant compared to other conventional reducing agents .
Scientific Research Applications
Sodium cyanoborohydride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sodium cyanoborohydride (NaBH3CN) is primarily used in organic synthesis for the reduction of imines and carbonyls . The primary targets of this compound are the iminium ions , which are formed from the reaction of carbonyl compounds with amines .
Mode of Action
The mode of action of this compound involves a reductive amination process . This process begins with the formation of an imine or iminium ion from a carbonyl compound and an amine. This compound then acts as a reducing agent, converting the imine or iminium ion into an amine . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reductive amination pathway . This pathway involves the conversion of a carbonyl compound into an amine through an intermediate imine or iminium ion . The reduction of the imine or iminium ion by this compound results in the formation of an amine .
Result of Action
The result of this compound’s action is the formation of amines from carbonyl compounds . This is achieved through the reduction of an intermediate imine or iminium ion . The process can be used to produce primary, secondary, and tertiary amines .
Action Environment
This compound is a stable compound under normal conditions but can decompose under certain circumstances . It is sensitive to air, and prolonged exposure can lead to degradation and a reduction in efficacy . It should be kept in a cool, dry place, away from moisture and direct sunlight . Furthermore, this compound is a milder reductant than other conventional reducing agents, which makes it suitable for use in sensitive reactions .
Safety and Hazards
Future Directions
Sodium cyanoborohydride is especially suitable for reductive aminations . Since the reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes, the reductive amination can be carried out as a one-pot procedure by introducing the reducing agent into a mixture of the amine and carbonyl compound . This makes it a promising reagent for future developments in organic synthesis .
Biochemical Analysis
Biochemical Properties
Sodium cyanoborohydride plays a significant role in biochemical reactions, particularly in reductive amination. This process involves the conversion of a carbonyl compound into an amine through an intermediate imine. This compound is used to reduce the imine to an amine. It interacts with various biomolecules, including iminium ions, which are the actual substrates in these reactions . The electron-withdrawing cyanide group in this compound reduces the electrophilic capabilities of the anionic component, making it a milder reducing agent .
Cellular Effects
This compound influences various cellular processes, particularly in the context of reductive amination. It affects cell function by facilitating the conversion of carbonyl compounds to amines, which can impact cell signaling pathways, gene expression, and cellular metabolism. The reduction of imines to amines by this compound can lead to changes in the cellular environment, potentially affecting various biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the reduction of imines to amines. This involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using this compound. The presence of the electron-withdrawing cyanide group makes this compound less reactive than other reducing agents, allowing for selective reduction of imines without affecting other functional groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under acidic conditions, which is beneficial for its use in reductive amination reactions. It can degrade over time, especially in the presence of moisture or strong acids, which can release toxic hydrogen cyanide gas . Long-term studies have shown that this compound can maintain its reducing capabilities for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce imines to amines without significant toxicity. At high doses, this compound can be toxic, causing adverse effects such as respiratory distress and organ damage due to the release of hydrogen cyanide . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which toxicity increases significantly .
Metabolic Pathways
This compound is involved in metabolic pathways related to the reduction of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the conversion of imines to amines. This can affect metabolic flux and metabolite levels, particularly in pathways involving amine synthesis and modification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility and reactivity. It is soluble in water, ethanol, and other organic solvents, allowing it to diffuse through cellular membranes and interact with target molecules. The compound can accumulate in specific cellular compartments where reductive amination reactions occur .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and the nature of the reactions it participates in. It can be found in areas where imine reduction is active, such as the cytoplasm and organelles involved in metabolic processes. The compound’s activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyanoborohydride can be prepared by reacting sodium cyanide with borane in anhydrous tetrahydrofuran (THF). Another method involves reacting hydrogen cyanide with sodium borohydride, where a THF solution of hydrogen cyanide is added to a slurry of sodium borohydride in THF .
Industrial Production Methods: The industrial production of this compound typically involves the controlled reaction of sodium borohydride with hydrogen cyanide. This process requires careful manipulation of reactant ratios and temperatures to ensure the formation of this compound while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: Sodium cyanoborohydride primarily undergoes reduction reactions. It is especially suitable for reductive aminations, where it reduces iminium ions much faster than ketones or aldehydes . It is also used in the selective reduction of aryl aldehydes and ketones .
Common Reagents and Conditions:
Reductive Amination: this compound is used in the presence of amines and carbonyl compounds.
Reduction of Aldehydes and Ketones: this compound can reduce aldehydes and ketones to their corresponding alcohols under controlled conditions.
Major Products:
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄): A stronger reducing agent compared to sodium cyanoborohydride.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder reducing agent similar to this compound, often used in reductive aminations.
Lithium Aluminium Hydride (LiAlH₄): A very strong reducing agent used for the reduction of esters, carboxylic acids, and amides.
Uniqueness of this compound: this compound is unique due to its mild reducing properties, which allow for selective reduction of imines and carbonyl compounds without affecting other functional groups. This selectivity makes it particularly valuable in synthetic organic chemistry for reductive amination and other selective reduction processes .
Properties
CAS No. |
25895-60-7 |
---|---|
Molecular Formula |
CH3BNNa |
Molecular Weight |
62.84 g/mol |
IUPAC Name |
sodium;cyanoboranuide |
InChI |
InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1 |
InChI Key |
CVDUGUOQTVTBJH-UHFFFAOYSA-N |
Isomeric SMILES |
[B-]C#N.[Na+] |
SMILES |
[B-]C#N.[Na+] |
Canonical SMILES |
[BH3-]C#N.[Na+] |
25895-60-7 | |
Pictograms |
Flammable; Corrosive; Acute Toxic; Environmental Hazard |
Synonyms |
Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-); |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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